molecular formula C23H26N6O3 B2957994 4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine CAS No. 1291854-07-3

4-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbonyl}-N-(4-ethylphenyl)-1H-1,2,3-triazol-5-amine

Cat. No.: B2957994
CAS No.: 1291854-07-3
M. Wt: 434.5
InChI Key: YRMMJIYIPNRRCJ-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including a benzodioxole, piperazine, carbonyl, triazole, and an amine group . Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Piperazines are a class of organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions . Triazoles are a class of five-membered rings containing three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzodioxole and triazole groups are aromatic, contributing to the compound’s stability .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amine group might undergo reactions with acids to form amides .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amine and carbonyl groups could impact its solubility .

Scientific Research Applications

Synthesis and Biological Activities

  • Antimicrobial Activities : Compounds with structures similar to the queried chemical have been synthesized and evaluated for their antimicrobial properties. For example, novel triazole derivatives have shown good to moderate activities against various microorganisms, indicating their potential use in developing new antimicrobial agents (Bektaş et al., 2007).
  • Synthesis of Hybrid Molecules : Research has also focused on the microwave-assisted synthesis of hybrid molecules containing this compound, exploring their biological activities. Some derivatives were found to possess antimicrobial, antiurease, and antilipase activities, showcasing their broad therapeutic potential (Başoğlu et al., 2013).

Structural Characterization

  • Crystal Structure Analysis : The crystal structure of related compounds, such as 4-[bis(4-fluorophenyl)methyl]piperazin-1-ium picrate, has been determined, providing insights into their molecular conformations and potential for forming hydrogen bonds and other non-covalent interactions in crystalline states (Betz et al., 2011).

Potential as Anticancer Agents

  • Anticancer Activities : Some novel carbazole derivatives, incorporating structures similar to the queried chemical, have been synthesized and evaluated for their anticancer activities. Certain derivatives exhibited significant activity against human breast cancer cell lines, highlighting their potential in cancer therapy (Sharma et al., 2014).

Enzyme Inhibition

  • Carbonic Anhydrase Inhibition : Research on ureido benzenesulfonamides incorporating triazine moieties, related to the queried compound, showed potent inhibition of the carbonic anhydrase IX enzyme, which is a target for cancer treatment due to its role in tumor acidification and growth (Lolak et al., 2019).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with monoaminergic systems . They bind to the dopamine, serotonin, and norepinephrine transporters . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling.

Mode of Action

The compound likely interacts with its targets by inhibiting the reuptake of the monoamine neurotransmitters, dopamine, serotonin, and norepinephrine . This inhibition results in an increased concentration of these neurotransmitters in the synaptic cleft, leading to enhanced and prolonged signal transmission.

Pharmacokinetics

They are metabolized by various enzymes in the liver and excreted in the urine . These properties can significantly impact the bioavailability of the compound, determining its efficacy and duration of action.

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. Given the presence of functional groups found in other bioactive compounds, it could be of interest in fields such as medicinal chemistry .

Properties

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-[5-(4-ethylanilino)triazolidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O3/c1-2-16-3-6-18(7-4-16)24-22-21(25-27-26-22)23(30)29-11-9-28(10-12-29)14-17-5-8-19-20(13-17)32-15-31-19/h3-8,13,21-22,24-27H,2,9-12,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDEXFNKDPDEIGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2C(NNN2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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